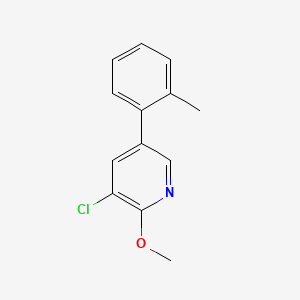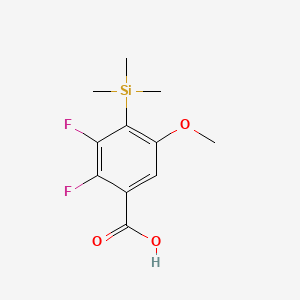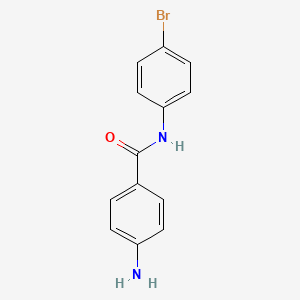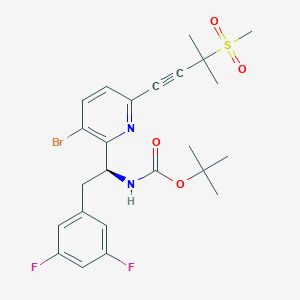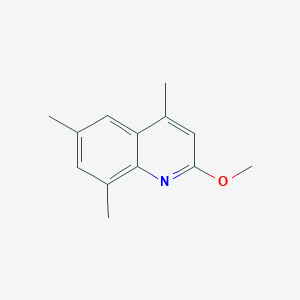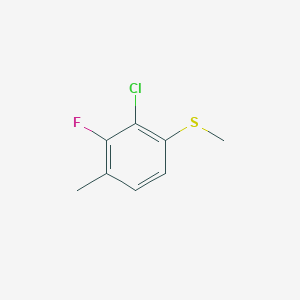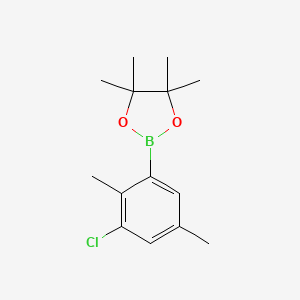
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated dimethylphenyl group. The presence of the boron atom imparts unique chemical properties, making it useful in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2,5-dimethylphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters, which can be further utilized in various synthetic applications.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium-based catalysts for coupling reactions
Major Products Formed
Substituted Phenyl Derivatives: Products formed from substitution reactions
Biaryl Compounds: Products formed from Suzuki-Miyaura coupling reactions
Boronic Acids and Esters: Products formed from oxidation reactions
Aplicaciones Científicas De Investigación
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, where its unique reactivity can be harnessed to create novel drug candidates.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where the boron atom can impart desirable properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely dependent on its reactivity and the specific reactions it undergoes. In coupling reactions, the boron atom facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the transmetalation of the boron species with a palladium catalyst. The chlorine atom on the phenyl ring can undergo nucleophilic substitution, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,5-dimethylphenylboronic Acid: A precursor in the synthesis of the target compound, shares similar reactivity but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the chlorine and dimethyl groups on the phenyl ring.
2-(3-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substituted analog, which may exhibit different reactivity due to the presence of bromine instead of chlorine.
Uniqueness
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the chlorinated dimethylphenyl group and the dioxaborolane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H20BClO2 |
|---|---|
Peso molecular |
266.57 g/mol |
Nombre IUPAC |
2-(3-chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-11(10(2)12(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Clave InChI |
UUDNGHWFQRMDDL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


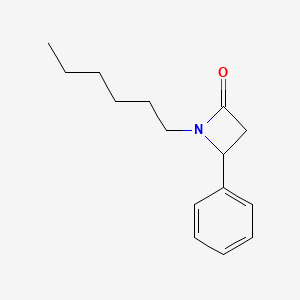

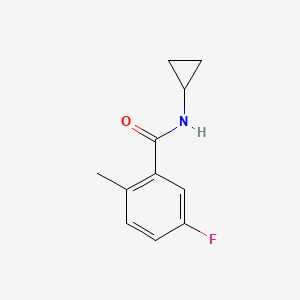



![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
